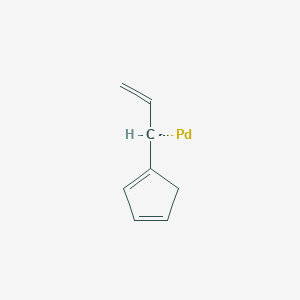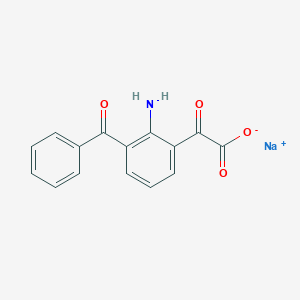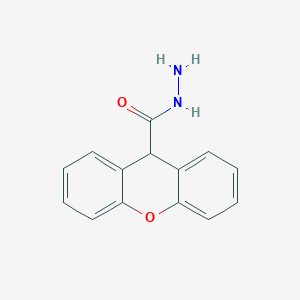![molecular formula C14H12Cl2O2S B154244 [(Benzylsulfonyl)(dichloro)methyl]benzene CAS No. 10038-08-1](/img/structure/B154244.png)
[(Benzylsulfonyl)(dichloro)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Benzylsulfonyl)(dichloro)methyl]benzene, also known as BSM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a white powder that is soluble in most organic solvents and has a molecular weight of 317.65 g/mol.
作用机制
The mechanism of action of [(Benzylsulfonyl)(dichloro)methyl]benzene is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. [(Benzylsulfonyl)(dichloro)methyl]benzene has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which can result in changes in gene expression patterns. [(Benzylsulfonyl)(dichloro)methyl]benzene has also been shown to inhibit the activity of carbonic anhydrase (CA), which is an enzyme involved in the regulation of pH in various tissues. CA inhibition can result in changes in cellular pH and ion balance, which can affect various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [(Benzylsulfonyl)(dichloro)methyl]benzene are dependent on the specific application and concentration used. In medicinal chemistry, [(Benzylsulfonyl)(dichloro)methyl]benzene has been shown to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. [(Benzylsulfonyl)(dichloro)methyl]benzene has also been shown to inhibit the growth of bacteria and fungi by disrupting cell membrane integrity and inhibiting enzyme activity. In material science, [(Benzylsulfonyl)(dichloro)methyl]benzene has been used as a building block for the preparation of various polymers and materials with unique properties such as high thermal stability and mechanical strength.
实验室实验的优点和局限性
One advantage of using [(Benzylsulfonyl)(dichloro)methyl]benzene in lab experiments is its high purity and availability. [(Benzylsulfonyl)(dichloro)methyl]benzene can be easily synthesized in good yield and purity, making it a suitable reagent for various applications. Another advantage is its versatility, as it can be used in various fields such as organic synthesis, medicinal chemistry, and material science. However, one limitation of using [(Benzylsulfonyl)(dichloro)methyl]benzene is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Therefore, caution should be taken when handling and using [(Benzylsulfonyl)(dichloro)methyl]benzene in lab experiments.
未来方向
There are several future directions for the study of [(Benzylsulfonyl)(dichloro)methyl]benzene. In medicinal chemistry, further studies are needed to determine the specific mechanisms of action of [(Benzylsulfonyl)(dichloro)methyl]benzene and its potential as an anticancer, antibacterial, and antifungal agent. In material science, [(Benzylsulfonyl)(dichloro)methyl]benzene can be further explored as a building block for the preparation of various polymers and materials with unique properties. In addition, the potential toxicity of [(Benzylsulfonyl)(dichloro)methyl]benzene should be further investigated to ensure safe handling and use in lab experiments.
Conclusion:
[(Benzylsulfonyl)(dichloro)methyl]benzene is a versatile chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of [(Benzylsulfonyl)(dichloro)methyl]benzene is straightforward and the compound is readily available in high purity. [(Benzylsulfonyl)(dichloro)methyl]benzene has been studied for its potential as an anticancer, antibacterial, and antifungal agent, as well as a building block for the preparation of various polymers and materials. Further studies are needed to determine the specific mechanisms of action of [(Benzylsulfonyl)(dichloro)methyl]benzene and its potential toxicity.
合成方法
The synthesis of [(Benzylsulfonyl)(dichloro)methyl]benzene involves the reaction of benzylsulfonyl chloride and dichloromethane in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
[(Benzylsulfonyl)(dichloro)methyl]benzene has been used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, [(Benzylsulfonyl)(dichloro)methyl]benzene has been used as a reagent for the preparation of various compounds such as sulfonyl chlorides, sulfonamides, and sulfones. In medicinal chemistry, [(Benzylsulfonyl)(dichloro)methyl]benzene has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. [(Benzylsulfonyl)(dichloro)methyl]benzene has also been studied for its potential as an antibacterial and antifungal agent. In material science, [(Benzylsulfonyl)(dichloro)methyl]benzene has been used as a building block for the preparation of various polymers and materials.
属性
CAS 编号 |
10038-08-1 |
|---|---|
产品名称 |
[(Benzylsulfonyl)(dichloro)methyl]benzene |
分子式 |
C14H12Cl2O2S |
分子量 |
315.2 g/mol |
IUPAC 名称 |
[dichloro(phenyl)methyl]sulfonylmethylbenzene |
InChI |
InChI=1S/C14H12Cl2O2S/c15-14(16,13-9-5-2-6-10-13)19(17,18)11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI 键 |
MTTPKLOSMYAEAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)(Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)(Cl)Cl |
同义词 |
(benzylsulfonyl-dichloro-methyl)benzene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)


![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)





![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

